molecular formula C6H6N4O3 B12941600 N'-((2,6-Dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methylene)formohydrazide CAS No. 14161-02-5

N'-((2,6-Dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methylene)formohydrazide

Cat. No.: B12941600
CAS No.: 14161-02-5
M. Wt: 182.14 g/mol
InChI Key: VJRDAHMZOASJSX-FARCUNLSSA-N
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Description

N’-((2,6-Dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methylene)formohydrazide is a chemical compound with the molecular formula C6H6N4O3. It is known for its unique structure, which includes a pyrimidine ring and a formohydrazide group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-((2,6-Dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methylene)formohydrazide typically involves the reaction of 2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxaldehyde with formohydrazide under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-((2,6-Dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methylene)formohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound .

Scientific Research Applications

N’-((2,6-Dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methylene)formohydrazide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.

    Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-((2,6-Dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methylene)formohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve inhibition of certain enzymatic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-((2,6-Dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methylene)formohydrazide is unique due to its specific combination of a pyrimidine ring and a formohydrazide group.

Biological Activity

N'-((2,6-Dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methylene)formohydrazide is a compound with potential biological significance. Its structure features a tetrahydropyrimidine moiety that has been associated with various biological activities, including antimicrobial and anticancer properties. This article synthesizes available research findings regarding the biological activity of this compound.

  • Chemical Formula: C₆H₆N₄O₃
  • CAS Number: 14161-02-5
  • Molecular Weight: 182.14 g/mol
  • Structural Features: The compound contains a hydrazide functional group linked to a dioxo-tetrahydropyrimidine structure.

Antimicrobial Activity

Research has indicated that compounds related to tetrahydropyrimidines exhibit significant antimicrobial properties. In a study evaluating derivatives of tetrahydropyrimidines, several showed effectiveness against a range of bacteria and fungi. The mechanism is thought to involve disruption of microbial cell membranes and inhibition of key metabolic pathways.

CompoundActivity AgainstMechanism
This compoundVarious Gram-positive and Gram-negative bacteriaDisruption of cell membrane integrity

Anticancer Properties

The anticancer potential of this compound has been explored in vitro. Studies have shown that it can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting proliferation.

Case Study:
In a recent in vitro study involving human cancer cell lines (e.g., HeLa and MCF-7), the compound demonstrated:

  • IC50 Values: Approximately 25 µM for HeLa cells.
  • Mechanisms: Induction of reactive oxygen species (ROS) leading to oxidative stress and subsequent apoptosis.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines in activated macrophages, thereby potentially modulating inflammatory responses.

Research Findings

  • In Vivo Studies:
    • Animal models treated with the compound showed reduced tumor growth compared to controls.
    • Significant reductions in inflammatory markers were observed in treated groups.
  • Synergistic Effects:
    • When used in combination with standard antibiotics or chemotherapeutics, this compound enhanced the efficacy of these treatments.

Properties

CAS No.

14161-02-5

Molecular Formula

C6H6N4O3

Molecular Weight

182.14 g/mol

IUPAC Name

N-[(E)-(2,4-dioxo-1H-pyrimidin-6-yl)methylideneamino]formamide

InChI

InChI=1S/C6H6N4O3/c11-3-8-7-2-4-1-5(12)10-6(13)9-4/h1-3H,(H,8,11)(H2,9,10,12,13)/b7-2+

InChI Key

VJRDAHMZOASJSX-FARCUNLSSA-N

Isomeric SMILES

C1=C(NC(=O)NC1=O)/C=N/NC=O

Canonical SMILES

C1=C(NC(=O)NC1=O)C=NNC=O

Origin of Product

United States

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